Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate
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Overview
Description
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring and a carbobenzyloxy (Cbz) protected amino group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate typically involves the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) and carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .
Scientific Research Applications
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate: Similar structure with a phenylmethoxycarbonyl group instead of the Cbz group.
4-Aminotetrahydropyran: Lacks the ester and Cbz protecting group, making it more reactive.
Uniqueness
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is unique due to its combination of a tetrahydropyran ring and a Cbz-protected amino group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1427475-27-1 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |
InChI Key |
OLNUGSFVZYMBJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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